N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Catalog No.
S6741953
CAS No.
2549043-70-9
M.F
C17H15ClN4O
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1...

CAS Number

2549043-70-9

Product Name

N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C17H15ClN4O/c1-10-2-5-12(8-13(10)18)19-17(23)14-6-7-16-20-15(11-3-4-11)9-22(16)21-14/h2,5-9,11H,3-4H2,1H3,(H,19,23)

InChI Key

KVFSGJLEGVSCPB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)Cl

The exact mass of the compound N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is 326.0934388 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a chemical compound characterized by its complex structure that includes an imidazopyridazine core, a cyclopropyl group, and a chloro-substituted aromatic ring. Its molecular formula is C15H15ClN4OC_{15}H_{15}ClN_{4}O and it has a molecular weight of approximately 302.76 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features.

The reactivity of N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can be attributed to the presence of functional groups such as the carboxamide and chloro substituents. It may undergo typical reactions associated with amides, including hydrolysis under acidic or basic conditions, as well as nucleophilic substitution reactions at the chloro position. Additionally, the imidazopyridazine moiety may participate in cyclization or electrophilic aromatic substitution reactions.

Research indicates that compounds related to N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide exhibit various biological activities. These may include anti-inflammatory, antitumor, and antimicrobial properties. The specific mechanisms of action often involve modulation of signaling pathways or inhibition of specific enzymes relevant to disease processes.

Synthesis of N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple synthetic steps:

  • Formation of the Imidazopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors containing both imidazole and pyridazine functionalities.
  • Introduction of the Cyclopropyl Group: This may involve the use of cyclopropanation techniques or coupling reactions with cyclopropyl-containing reagents.
  • Chlorination: The introduction of the chloro group can be accomplished via electrophilic aromatic substitution on a suitable precursor.
  • Final Coupling to Form the Carboxamide: This step generally involves reacting an amine with a carboxylic acid derivative to yield the final product.

N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Investigation into its properties for potential use in polymers or other materials.

Studies on the interactions of N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide with biological targets are essential for understanding its pharmacological profile. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro and In vivo Studies: Testing its efficacy and safety in biological systems to determine therapeutic potential.
  • Mechanistic Studies: Investigating how the compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(3-chloro-4-methylphenyl)-1-(3-chloropyridin-2-yl)piperidine-4-carboxamideContains piperidine and chlorinated phenyl groupsDifferent core structure; potential for different biological activity
6-methyl-5-phenylpyridazin-3-aminePyridazine core with methyl and phenyl substituentsSimpler structure; primarily studied for different pharmacological properties
4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamidePyrazole core with benzyl groupDifferent heterocyclic base; explores alternative biological pathways

The uniqueness of N-(3-chloro-4-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide lies in its specific combination of structural elements that may confer distinct biological activities not present in these similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a candidate for further research in drug discovery and development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.0934388 g/mol

Monoisotopic Mass

326.0934388 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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